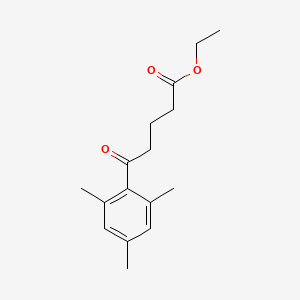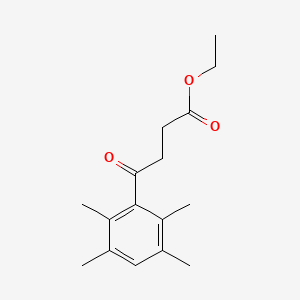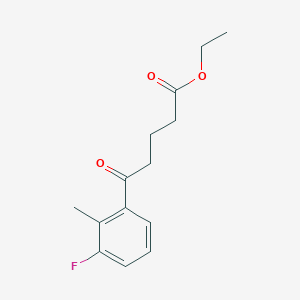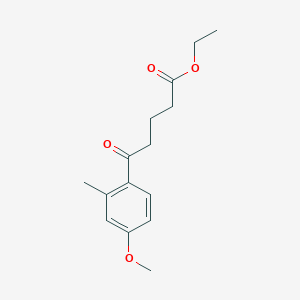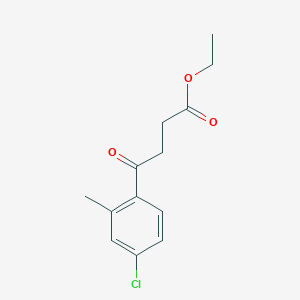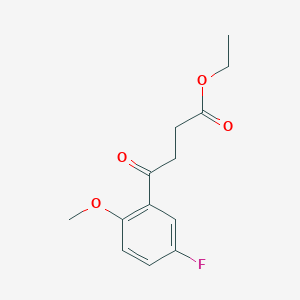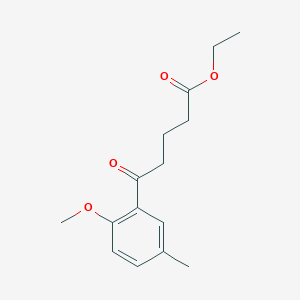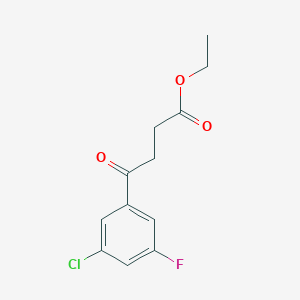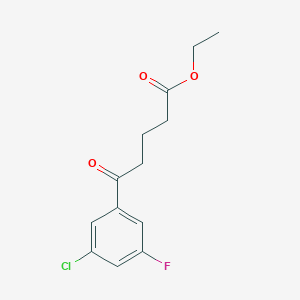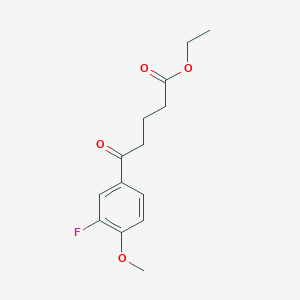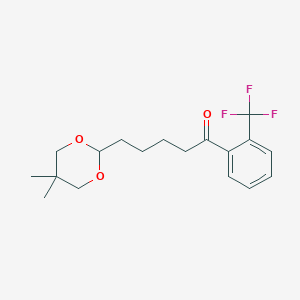
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylvalerophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone” is not well-documented in the literature. However, related compounds such as “5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone” and “5,5-Dimethyl-1,3-dioxane-2-ethanol” have been studied12. These compounds contain a 1,3-dioxane ring, which is a common motif in organic chemistry and medicinal chemistry12.
Synthesis Analysis
The synthesis of “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone” is not well-documented in the literature. However, related compounds such as “5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone” and “N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids” have been synthesized134. The synthesis of these compounds could provide insights into potential synthetic routes for the target compound.Molecular Structure Analysis
The molecular structure of “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone” is not well-documented in the literature. However, related compounds such as “5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone” and “5,5-Dimethyl-1,3-dioxane-2-ethanol” have been studied12. These compounds contain a 1,3-dioxane ring, which is a common motif in organic chemistry and medicinal chemistry12.Chemical Reactions Analysis
The chemical reactions involving “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone” are not well-documented in the literature. However, related compounds such as “5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone” and “N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids” have been studied14. The reactions of these compounds could provide insights into potential reactions for the target compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone” are not well-documented in the literature. However, related compounds such as “5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone” and “5,5-Dimethyl-1,3-dioxane-2-ethanol” have been studied12. The properties of these compounds could provide insights into potential properties for the target compound.Wissenschaftliche Forschungsanwendungen
Photovoltaic Cell Applications
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylvalerophenone is utilized in the synthesis of oligophenylenevinylenes (OPVs). These OPVs, synthesized from a series of new monomers, have been tested as active materials in photovoltaic cells, showing conversion efficiencies in the range of 0.5-1% in blends with PCBM, a soluble C(60) derivative (Jørgensen & Krebs, 2005).
Synthesis of Novel Chemical Structures
This compound is also involved in reactions leading to the creation of unique chemical structures. For instance, its interaction with pyridine and potassium carbonate yields distinctive ylide structures, as confirmed by crystal structure analysis (Kuhn, Al-Sheikh & Steimann, 2003).
Catalyst in Glycerol Conversion
Another application involves its role in the acid-catalyzed condensation of glycerol with various aldehydes and acetals. This process is significant for the production of [1,3]dioxan-5-ols, which are potential novel platform chemicals (Deutsch, Martin & Lieske, 2007).
Vibrational and Chemical Shift Analysis
In the realm of spectroscopic studies, dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate, a derivative of this compound, has been synthesized and characterized. Its vibrational wavenumbers and chemical shift values have been computed using density functional theory, providing insights into its structural properties (Vessally et al., 2011).
(Trifluoroacetyl)ketene Precursors
This compound has also been identified as a precursor in the preparation of (trifluoroacetyl)ketene, which is subsequently used in various synthetic reactions such as the hetero-Diels-Alder reaction (Sevenard et al., 2017).
Safety And Hazards
The safety and hazards associated with “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone” are not well-documented in the literature. However, related compounds such as “5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone” and “5,5-Dimethyl-1,3-dioxane-2-ethanol” have been studied12. The safety and hazards of these compounds could provide insights into potential safety and hazards for the target compound.
Zukünftige Richtungen
The future directions for research on “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-trifluoromethylvalerophenone” are not well-documented in the literature. However, related compounds such as “5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone” and “5,5-Dimethyl-1,3-dioxane-2-ethanol” have been studied12. The future directions for these compounds could provide insights into potential future directions for the target compound.
Eigenschaften
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3O3/c1-17(2)11-23-16(24-12-17)10-6-5-9-15(22)13-7-3-4-8-14(13)18(19,20)21/h3-4,7-8,16H,5-6,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVHMRCUUDPEJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645950 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-trifluoromethylvalerophenone | |
CAS RN |
898786-67-9 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[2-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

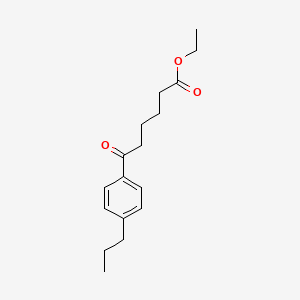
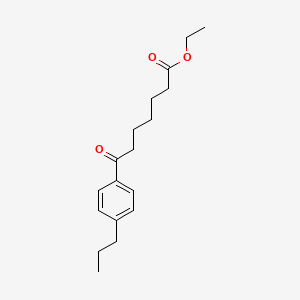
![Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate](/img/structure/B1326085.png)
![Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326089.png)
